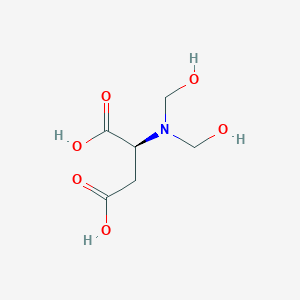
N,N-Bis(hydroxymethyl)-L-aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(hydroxymethyl)-L-aspartic acid is an organic compound with significant importance in various scientific fields It is characterized by the presence of two hydroxymethyl groups attached to the nitrogen atoms of L-aspartic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(hydroxymethyl)-L-aspartic acid typically involves the reaction of L-aspartic acid with formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and allows for efficient production. The use of catalysts and advanced purification techniques further enhances the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis(hydroxymethyl)-L-aspartic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxymethyl groups can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include N,N-bis(formyl)-L-aspartic acid, N,N-bis(carboxymethyl)-L-aspartic acid, and various substituted derivatives.
Applications De Recherche Scientifique
N,N-Bis(hydroxymethyl)-L-aspartic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent and in the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals, resins, and coatings.
Mécanisme D'action
The mechanism of action of N,N-Bis(hydroxymethyl)-L-aspartic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups play a crucial role in its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biochemical pathways and influence cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Bis(hydroxymethyl)parabanic acid
- N,N-Bis(hydroxymethyl)octadecanamide
- N,N-Bis(hydroxymethyl)-N-[(2-mercaptoacetoxy)methyl]alkyl ammonium bromide
Uniqueness
N,N-Bis(hydroxymethyl)-L-aspartic acid is unique due to its specific structure and the presence of two hydroxymethyl groups attached to the nitrogen atoms of L-aspartic acid. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
61518-72-7 |
|---|---|
Formule moléculaire |
C6H11NO6 |
Poids moléculaire |
193.15 g/mol |
Nom IUPAC |
(2S)-2-[bis(hydroxymethyl)amino]butanedioic acid |
InChI |
InChI=1S/C6H11NO6/c8-2-7(3-9)4(6(12)13)1-5(10)11/h4,8-9H,1-3H2,(H,10,11)(H,12,13)/t4-/m0/s1 |
Clé InChI |
ADGCRGYZMUMHOB-BYPYZUCNSA-N |
SMILES isomérique |
C([C@@H](C(=O)O)N(CO)CO)C(=O)O |
SMILES canonique |
C(C(C(=O)O)N(CO)CO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2,2,2',3'-tetramethyl[1,1'-bi(cyclopropane)]-1-carboxylate](/img/structure/B14587213.png)

![1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14587223.png)
![[4-(4-Oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetic acid](/img/structure/B14587227.png)
![Methyl 2-[(bromoacetyl)oxy]-5-nitrobenzoate](/img/structure/B14587239.png)
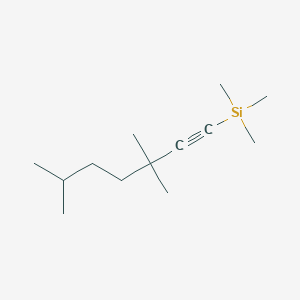
![1-[2-(Naphthalen-1-yl)hexyl]-1H-imidazole](/img/structure/B14587244.png)
silane](/img/structure/B14587246.png)
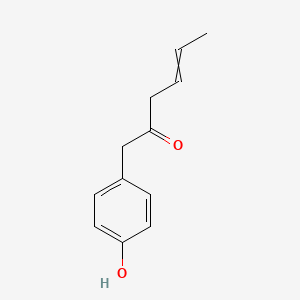
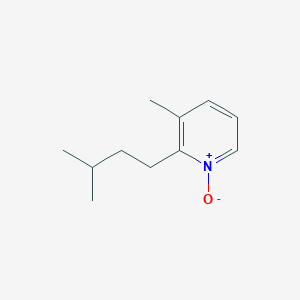
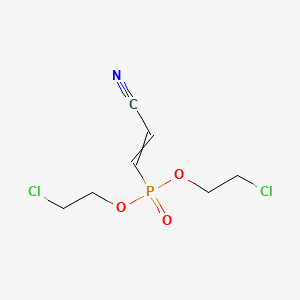
![1,3,3-Trimethylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14587262.png)
![3,4-Dichloro-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14587264.png)
![1-[(2-Methyl-1,3-benzoxazol-6-yl)oxy]-3-[(pyridin-2-yl)amino]propan-2-ol](/img/structure/B14587268.png)
